羟基喹啉硫酸盐

描述

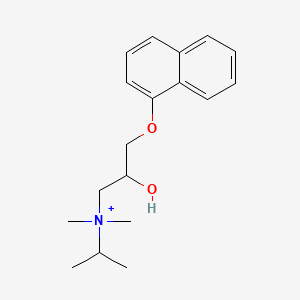

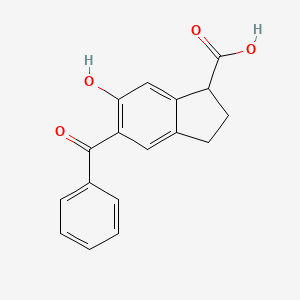

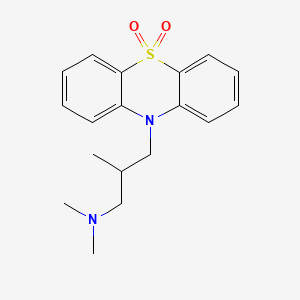

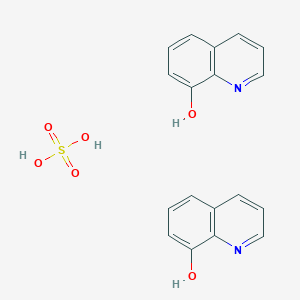

Oxyquinoline sulfate is a heterocyclic phenol and derivative of quinoline. It possesses antiseptic, disinfectant, and pesticide properties. This compound is often used as a stabilizer for hydrogen peroxide and is sometimes added to cosmetic products .

科学研究应用

羟基喹啉硫酸盐在科学研究中具有广泛的应用:

作用机制

羟基喹啉硫酸盐发挥其杀生物作用的确切机制尚不清楚。 已知它是一种杀生物剂,可以消除细菌和真菌 . 在尿液中,60% 的剂量以葡萄糖醛酸结合物的形式排出,23% 以硫酸结合物的形式排出 .

生化分析

Biochemical Properties

Oxyquinoline sulfate interacts with various enzymes, proteins, and other biomolecules. It acts as a biocide to eliminate bacteria and fungi

Cellular Effects

Oxyquinoline sulfate has a significant impact on various types of cells and cellular processes. It is used as a biocidal component of several over-the-counter products, marketed for inhibiting abnormal biological growth and restoring natural pH

Metabolic Pathways

Oxyquinoline sulfate is involved in certain metabolic pathways. In the urine, 60% of the dose is excreted as glucuronide conjugates and 23% of the dose as sulfate conjugates . In the bile, 9% of the total dose is found as glucuronide conjugates

准备方法

羟基喹啉硫酸盐可以通过多种方法合成:

8-羟基喹啉-4-羧酸的脱羧反应: 该方法涉及从8-羟基喹啉-4-羧酸中去除羧基.

在硫酸中加热2-氨基苯酚、2-硝基苯酚和甘油: 该方法涉及在硫酸的作用下,这些化合物之间的反应.

化学反应分析

相似化合物的比较

属性

IUPAC Name |

quinolin-8-ol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025436 | |

| Record name | 8-Hydroxyquinoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-31-6 | |

| Record name | 8-Hydroxyquinoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYQUINOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VUG75Y3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action remains unclear, research suggests that Oxyquinoline Sulfate and its parent compound, Oxyquinoline, might exert their antimicrobial effects by chelating metal ions, particularly divalent cations like Cu2+ and Fe3+, which are essential for microbial enzyme activity. [] This chelation disrupts critical metabolic processes within the microorganisms, ultimately leading to their inhibition or death.

A: Research highlights some potential concerns regarding the safety of Oxyquinoline Sulfate. Studies show it exhibits mutagenic activity in the Ames test and the mouse lymphoma assay. [] While some rodent studies indicate it's not carcinogenic, the International Agency for Research on Cancer finds the existing evidence inadequate to determine carcinogenicity definitively. [] Further research, particularly on human subjects, is needed to establish a comprehensive safety profile for Oxyquinoline Sulfate.

A: Existing research on Oxyquinoline Sulfate reveals significant data gaps. For instance, there's a lack of sensitization test data for both Oxyquinoline Sulfate and Oxyquinoline. [] Furthermore, information on its UV absorption characteristics is needed, especially for leave-on cosmetic applications, to assess the potential for photoirritation and photosensitization. [] Additionally, data on impurities present in Oxyquinoline Sulfate is crucial to ensure product safety. [] Future research should prioritize addressing these gaps to enable a comprehensive safety and efficacy assessment.

A: While Oxyquinoline Sulfate demonstrates effectiveness against certain microorganisms, its efficacy relative to other antimicrobial agents remains underexplored. Research comparing its potency and spectrum of activity to alternative agents is limited. [] Additionally, the safety concerns raised by its mutagenic potential necessitate a thorough comparative analysis with existing options to determine its overall risk-benefit profile.

A: Research indicates that Oxyquinoline, the parent compound of Oxyquinoline Sulfate, is metabolized in the body and subsequently excreted in urine primarily as glucuronides. [] This suggests that the body can process and eliminate Oxyquinoline Sulfate, but further investigation is needed to determine the complete metabolic pathway and potential for accumulation in specific tissues.

A: While the provided abstracts don't explicitly mention the molecular formula and weight of Oxyquinoline Sulfate, they highlight that it is the sulfate salt of Oxyquinoline, a heterocyclic phenol. [, ] Further research in chemical databases or literature focusing on its structural characterization would provide detailed information about its molecular formula, weight, and spectroscopic data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。